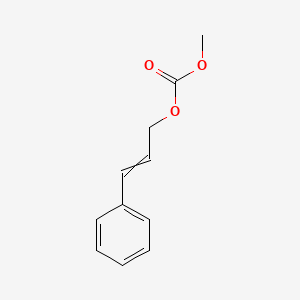

Methyl 3-phenylprop-2-EN-1-YL carbonate

Descripción

Methyl 3-phenylprop-2-en-1-yl carbonate is a carbonate ester derivative characterized by a 3-phenylpropenyl (C₆H₅–CH₂–CH=CH–) group attached to a methyl carbonate moiety (OCOOCH₃). The compound’s structure combines a conjugated π-system from the propenyl-phenyl group with the polar carbonate functional group, influencing its reactivity, solubility, and intermolecular interactions. Carbonate esters are widely used in organic synthesis as protecting groups for alcohols or intermediates in transesterification reactions. The phenylpropenyl substituent may enhance stability through resonance effects and contribute to π-π stacking in crystalline phases.

Propiedades

Número CAS |

87802-71-9 |

|---|---|

Fórmula molecular |

C11H12O3 |

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

methyl 3-phenylprop-2-enyl carbonate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |

Clave InChI |

NXPVXGMVVNYCGZ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)OCC=CC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Piperazine-Based Dichloride Hemihydrate ()

The compound 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate shares the 3-phenylprop-2-en-1-yl group but incorporates a piperazine ring and chloride counterions. Key comparisons include:

Research Findings :

- The piperazine derivative forms a robust hydrogen-bonded network, stabilizing its crystal structure . In contrast, the carbonate ester may exhibit weaker intermolecular forces, relying on van der Waals and dipole interactions.

- The propenyl group in both compounds contributes to conjugation but plays distinct roles: in the piperazine compound, it influences cation geometry, while in the carbonate, it may enhance solubility in non-polar solvents.

Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate ()

This acetate ester shares a propenyl substituent but differs in functional group and aromatic substitution:

Research Findings :

Allyl Carbonate Derivatives

Comparisons with simpler allyl carbonates (e.g., methyl allyl carbonate) highlight the phenyl group’s impact:

| Property | Methyl 3-phenylprop-2-en-1-yl Carbonate | Methyl Allyl Carbonate |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | C₅H₈O₃ |

| Boiling Point | Higher (estimated >200°C) | ~150°C (literature) |

| Conjugation Effects | Extended π-system from phenyl group | Minimal conjugation |

| Crystallization | Potential π-π stacking | Likely liquid at room temp |

Research Findings :

- The phenyl group enhances thermal stability and may promote crystallization via π-π interactions, unlike non-aromatic allyl carbonates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.